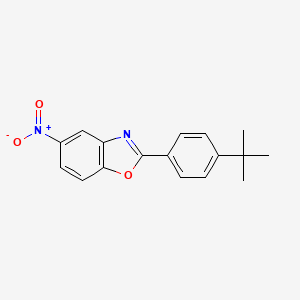![molecular formula C12H11BrN2O3S B5707424 ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)
ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as BPOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicinal chemistry, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anticancer effects. In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as fluorescent sensors and catalysts. In environmental science, this compound has been studied for its potential as a sensor for the detection of heavy metal ions.
Advantages and Limitations for Lab Experiments
Ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for use in lab experiments, including its well-established synthesis method, availability, and versatility. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research and development of ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. In medicinal chemistry, further studies are needed to investigate the potential of this compound as an anti-inflammatory and anticancer agent. In materials science, this compound can be used as a building block for the synthesis of various functional materials with specific properties. In environmental science, this compound can be further studied for its potential as a sensor for the detection of heavy metal ions. Additionally, further studies are needed to investigate the safety and toxicity of this compound and to develop more efficient synthesis methods.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. Its synthesis method is well-established, and it has been studied for its potential as an anti-inflammatory and anticancer agent, building block for functional materials, and sensor for the detection of heavy metal ions. However, further studies are needed to investigate its mechanism of action, biochemical and physiological effects, safety and toxicity, and to develop more efficient synthesis methods.
Synthesis Methods
Ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be synthesized through a multi-step process involving the reaction of various chemicals, including ethyl bromoacetate, 4-bromobenzoyl hydrazide, and thiosemicarbazide. The process involves the use of solvents, such as ethanol, and reagents, such as sodium hydroxide. The final product is obtained through recrystallization and purification. The synthesis method of this compound is well-established and has been reported in various scientific journals.
Scientific Research Applications
Ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been used in various scientific research applications, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. In materials science, this compound has been used as a building block for the synthesis of various functional materials. In environmental science, this compound has been studied for its potential as a sensor for the detection of heavy metal ions.
properties
IUPAC Name |
ethyl 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHQVSOSLNVZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)


![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)
![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)
![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)
